molecular formula C18H10BrF2N3S B2636623 (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3,4-difluorophenyl)amino]prop-2-enenitrile CAS No. 477297-35-1

(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3,4-difluorophenyl)amino]prop-2-enenitrile

Cat. No. B2636623
M. Wt: 418.26
InChI Key: QMYPBLOQSCRTMN-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3,4-difluorophenyl)amino]prop-2-enenitrile is a useful research compound. Its molecular formula is C18H10BrF2N3S and its molecular weight is 418.26. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

  • The compound, specifically 2-amino-4-(4-bromophenyl)-thiazole, a related derivative, was studied for its corrosion inhibition performances against iron metal. Quantum chemical parameters and molecular dynamics simulations suggest its effectiveness as a corrosion inhibitor (Kaya et al., 2016).

Antihypertensive and Cardiotropic Potential

  • A study focused on the potential antihypertensive and cardiotropic effects of similar thiazol-imine derivatives. These compounds showed high affinity for the angiotensin II receptor, suggesting their potential in treating hypertension (Drapak et al., 2019).

Antimicrobial Activity

  • Thiazole derivatives, closely related to the compound , have demonstrated moderate antibacterial activity against specific strains and high antifungal activity. Computational studies, including density functional theory, supported these findings (Kubba & Rahim, 2018).

Molecular Dynamics and Quantum Chemical Analysis

  • The compound has been part of studies involving molecular dynamics and quantum chemical analysis. These studies provide insights into the molecular properties and potential applications in various fields, such as material science and pharmacology.

Spectroscopic Characterization

  • Spectroscopic and quantum chemical calculations have been performed on related thiazole derivatives. These studies contribute to understanding the molecular structure and properties, which are crucial for applications in chemistry and drug discovery (Shahana & Yardily, 2020).

properties

IUPAC Name

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3,4-difluoroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrF2N3S/c19-13-3-1-11(2-4-13)17-10-25-18(24-17)12(8-22)9-23-14-5-6-15(20)16(21)7-14/h1-7,9-10,23H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYPBLOQSCRTMN-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)F)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)F)F)/C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrF2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3,4-difluorophenyl)amino]prop-2-enenitrile

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